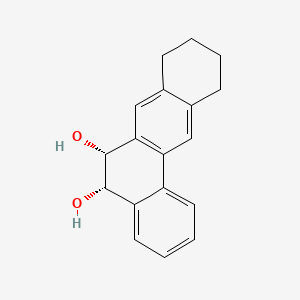
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a hexahydrobenzo structure with hydroxyl groups at the 5 and 6 positions, making it a diol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. Subsequent steps may include hydrogenation to reduce double bonds and hydroxylation to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the Diels-Alder reaction and subsequent steps are carried out under controlled conditions. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups or to further hydrogenate the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully hydrogenated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons. Its unique structure allows researchers to investigate various reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions of polycyclic aromatic hydrocarbons with biological molecules, such as DNA and proteins. Its hydroxyl groups make it a useful probe for studying hydrogen bonding and other interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Polycyclic aromatic hydrocarbons have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block for various chemical processes.
作用机制
The mechanism of action of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol involves its interactions with molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The aromatic rings can interact with hydrophobic pockets in proteins, influencing their function.
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused rings.
Uniqueness
(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
94850-02-9 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
(5S,6R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H18O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h3-4,7-10,17-20H,1-2,5-6H2/t17-,18+/m0/s1 |
InChI 键 |
FFUWBLODZCSJND-ZWKOTPCHSA-N |
手性 SMILES |
C1CCC2=CC3=C(C=C2C1)[C@H]([C@H](C4=CC=CC=C43)O)O |
规范 SMILES |
C1CCC2=CC3=C(C=C2C1)C(C(C4=CC=CC=C43)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
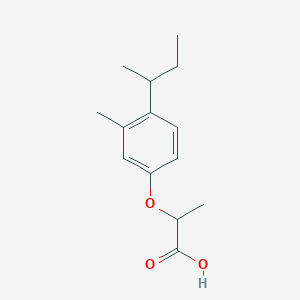
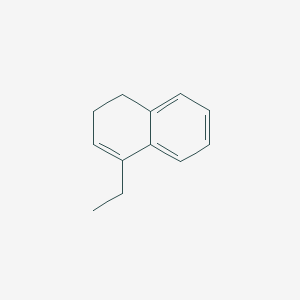
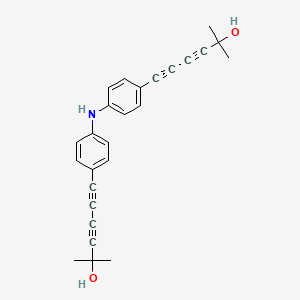
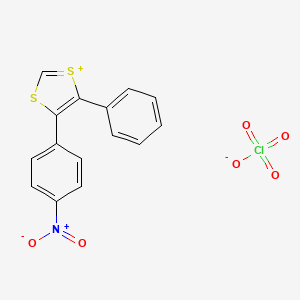
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
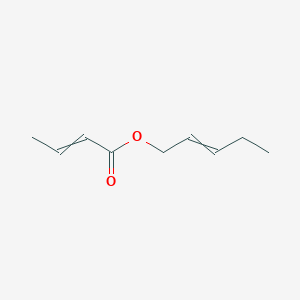
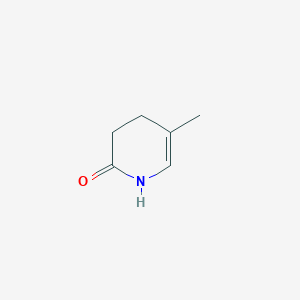
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

